5'-phosphoribosyl-N-formylglycinamide
Overview
Description
5’-Phosphoribosyl-N-formylglycinamide, also known as formylglycinamide ribonucleotide, is a biochemical intermediate in the formation of purine nucleotides via inosine-5-monophosphate. This compound is essential in the biosynthesis of DNA and RNA, making it a crucial building block in genetic material. Additionally, it is involved in the biosynthesis of vitamins such as thiamine and cobalamin .
Preparation Methods
Synthetic Routes and Reaction Conditions
5’-Phosphoribosyl-N-formylglycinamide is formed when the enzyme phosphoribosylglycinamide formyltransferase adds a formyl group from 10-formyltetrahydrofolate to glycineamide ribonucleotide. The reaction can be summarized as follows: [ \text{Glycineamide Ribonucleotide} + \text{10-formyltetrahydrofolate} \rightarrow \text{5’-Phosphoribosyl-N-formylglycinamide} + \text{Tetrahydrofolate} ]
Industrial Production Methods
Industrial production methods for 5’-phosphoribosyl-N-formylglycinamide typically involve biotechnological processes utilizing genetically engineered microorganisms that express the necessary enzymes for its biosynthesis .
Chemical Reactions Analysis
Types of Reactions
5’-Phosphoribosyl-N-formylglycinamide undergoes several types of chemical reactions, including:
Formylation: The addition of a formyl group.
Common Reagents and Conditions
Formylation: 10-formyltetrahydrofolate is a common reagent.
Amidation: Requires ATP, glutamine, and water.
Major Products
5’-Phosphoribosylformylglycinamidine: Formed from the amidation of 5’-phosphoribosyl-N-formylglycinamide.
Scientific Research Applications
5’-Phosphoribosyl-N-formylglycinamide has several scientific research applications:
Chemistry: Used in studies of nucleotide synthesis and purine metabolism.
Biology: Investigated for its role in the biosynthesis of DNA, RNA, and vitamins.
Medicine: Explored for its potential in understanding genetic disorders and developing therapeutic interventions.
Industry: Utilized in the production of nucleotides and vitamins
Mechanism of Action
The mechanism of action of 5’-phosphoribosyl-N-formylglycinamide involves its role as an intermediate in purine nucleotide biosynthesis. It is converted to 5’-phosphoribosylformylglycinamidine by the enzyme phosphoribosylformylglycinamidine synthase, which transfers an amino group from glutamine. This reaction is crucial for the formation of inosine-5-monophosphate, a precursor for adenine and guanine nucleotides .
Comparison with Similar Compounds
Similar Compounds
Glycineamide Ribonucleotide: Precursor to 5’-phosphoribosyl-N-formylglycinamide.
5’-Phosphoribosylformylglycinamidine: Product formed from 5’-phosphoribosyl-N-formylglycinamide.
Uniqueness
5’-Phosphoribosyl-N-formylglycinamide is unique due to its specific role in the purine nucleotide biosynthesis pathway. Its involvement in the formation of both DNA and RNA, as well as its contribution to vitamin biosynthesis, highlights its critical importance in cellular processes .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-[(2-formamidoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2O9P/c11-3-9-1-5(12)10-8-7(14)6(13)4(19-8)2-18-20(15,16)17/h3-4,6-8,13-14H,1-2H2,(H,9,11)(H,10,12)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXLUNDMVKSKHO-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)NC(=O)CNC=O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CNC=O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N2O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956376 | |
Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]ethylidene}-5-O-phosphonopentofuranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5'-Phosphoribosyl-N-formylglycinamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
349-34-8 | |
Record name | Formylglycinamide ribonucleotide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoribosyl-N-formylglycineamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]ethylidene}-5-O-phosphonopentofuranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Formylglycinamide ribotide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3J3LQ4ML8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5'-Phosphoribosyl-N-formylglycinamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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